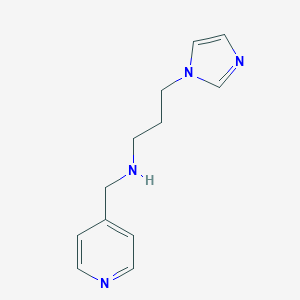

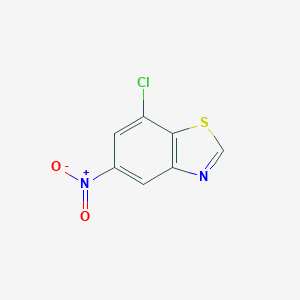

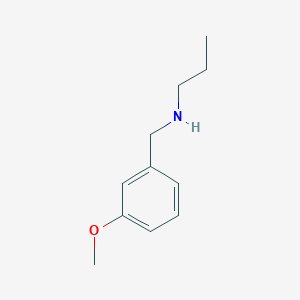

![molecular formula C22H16N2O6 B183851 Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis- CAS No. 94413-83-9](/img/structure/B183851.png)

Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3,3’-[1,3-phenylenebis(carbonylimino)]bis- is a chemical compound with the molecular formula C22H16N2O6 . It is also known by other names such as 3-[[3-[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid . The compound has a molecular weight of 404.4 g/mol .

Molecular Structure Analysis

The compound contains a total of 48 bonds, including 32 non-H bonds, 22 multiple bonds, 6 rotatable bonds, 4 double bonds, and 18 aromatic bonds . It also includes 3 six-membered rings, 2 carboxylic acids (aromatic), 2 secondary amides (aromatic), and 2 hydroxyl groups .Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The compound’s topological polar surface area is 133 Ų . It has a heavy atom count of 30 . The exact mass and monoisotopic mass of the compound are both 404.10083623 g/mol .Scientific Research Applications

Catalytic Reactions

The catalytic applications of benzoic acid derivatives, such as in the methoxycarbonylation of alkynes, showcase their utility in synthesizing unsaturated esters or diesters through selective formation processes. For instance, palladium complexes of 1,2-bis(ditertbutylphosphinomethyl)benzene catalyze the methoxycarbonylation of phenylethyne, leading to methyl cinnamate with high activity and regioselectivity, demonstrating the potential of benzoic acid derivatives in facilitating highly selective chemical transformations (Núñez Magro et al., 2010).

Polymer Synthesis

Benzoic acid derivatives are crucial in the synthesis of polymers, such as in the creation of bi- and trinuclear ruthenium alkylidene-triggered cyclopolymerization processes. These processes access An−X−An block and (An)3X Tristar copolymers, illustrating the role of benzoic acid derivatives in developing new materials with unique properties (Mayershofer et al., 2006).

Material Science

In material science, benzoic acid derivatives facilitate the synthesis of aliphatic polyimides with applications in thermal stability. The production of these polyimides involves processes such as solution polymerization, which benefits from the derivatives' properties, contributing to advancements in materials with enhanced thermal stability (Teshirogi, 1987).

Energetic Materials Development

The development of energetic or photoactive materials benefits from benzoic acid derivatives, such as in the synthesis of bis(benzimidazol-2-yl-3-oxide)benzene derivatives. These compounds have potential applications in creating materials that exhibit significant energetic properties, demonstrating the versatility of benzoic acid derivatives in various scientific research applications (Politano et al., 2021).

Fluorescence and Photostability

In the context of fluorescence and photostability, benzoic acid derivatives contribute to the synthesis of new thermal and photostable reference probes, such as water-soluble N,N′-bis-(2-Hydroxy-4-benzoic Acid)-3,4,9,10-perylenebis(dicarboximide). These compounds are ideal for fluorescence quantum yield measurements and as photosensitizers in water-based photoreactions, highlighting the derivatives' significance in spectroscopy and photochemistry applications (Icil et al., 1998).

properties

IUPAC Name |

3-[[3-[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O6/c25-19(23-17-8-2-6-15(11-17)21(27)28)13-4-1-5-14(10-13)20(26)24-18-9-3-7-16(12-18)22(29)30/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJMMXLLAWHUJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)C(=O)NC3=CC=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340404 |

Source

|

| Record name | Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis- | |

CAS RN |

94413-83-9 |

Source

|

| Record name | Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

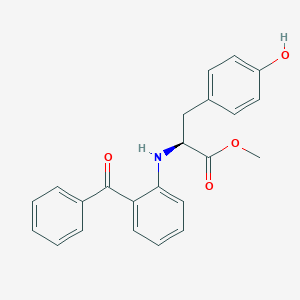

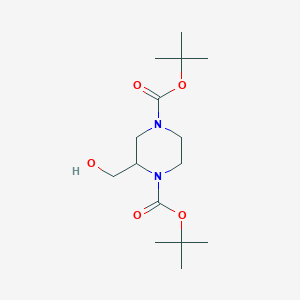

![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)

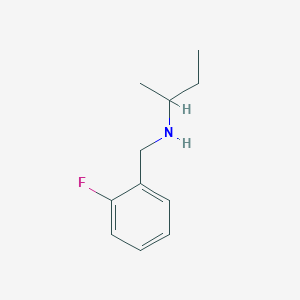

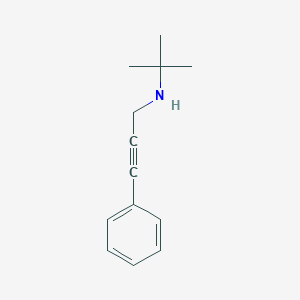

![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)

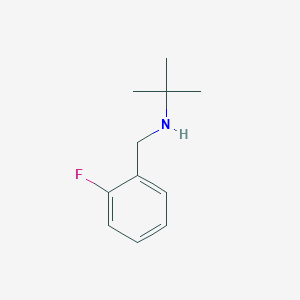

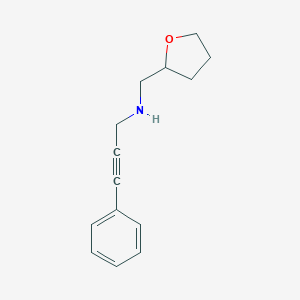

![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)

![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)

![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)